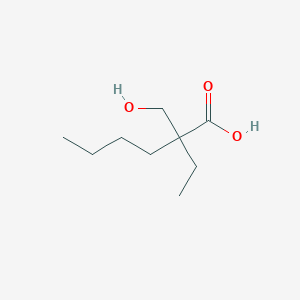

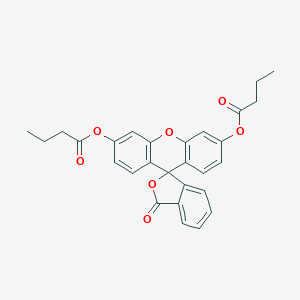

Fluorescein dibutyrate

Descripción general

Descripción

Fluorogenic esterase and lipase substrate

Aplicaciones Científicas De Investigación

Biological Systems Probe : Fluorescein's spectral properties are useful for probing hydrogen bonding environments in biological systems. Changes in its absorption and fluorescence properties are influenced by solvent effects (Klonis, Clayton, Voss, & Sawyer, 1998).

Fish Health Assessment : It serves as a rapid, non-toxic, and non-lethal method for detecting skin ulcers in fish, assisting in health and disease assessment of fish populations (Noga & Udomkusonsri, 2002).

Enhancing Immunoassays and Imaging : Heavy labeling of proteins and metallic silver particles can mitigate fluorescein self-quenching, creating ultrabright reagents for immunoassays and imaging applications (Lakowicz, Malicka, d'Auria, & Gryczynski, 2003).

Diagnostic Tool in Ophthalmology : Fluorescein angiography is a standard technique in clinical research for diagnosing and managing retinal and choroidal diseases (Patz, Finkelstein, Fine, & Murphy, 1986).

Impact on Cancer Treatment : Fluorescein photochemistry can negatively affect cell viability, energy metabolism, and the cell cycle, which is relevant for cancer treatment strategies (Šranková et al., 2022).

Retina Blood Flow Visualization : Intravenous fluorescein effectively visualizes circulating blood in the human retina, revealing blood flow patterns (Novotny & Alvis, 1961).

Geothermal Reservoir Tracing : Fluorescein is a reliable geothermal tracer for temperatures below 210°C, used for determining injection-production flow paths in geothermal reservoirs (Adams & Davis, 1991).

Ophthalmology Staining Properties : Unique in not staining cells or mucus, differentiating it from other dyes like Rose Bengal and alcian blue in ophthalmological applications (Norn, 1964).

Electrochemical Activity : As an electrochemically active compound, fluorescein is suitable for low pH solutions in electrochemical methods and alkaline solutions in spectrofluorimetric methods (Paziewska-Nowak et al., 2018).

Development of Novel Fluorescent Dyes : Modern chemistry and biology leverage fluorescein's properties to create sophisticated fluorescent dyes for biochemical and biological experiments (Lavis, 2017).

Mecanismo De Acción

Safety and Hazards

Fluorescein dibutyrate should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMHIZMGYHYHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064618 | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-65-9 | |

| Record name | Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein, dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dibutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

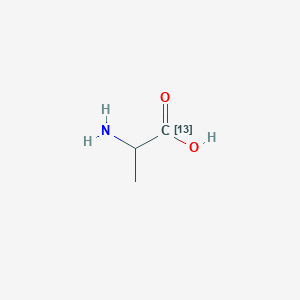

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)